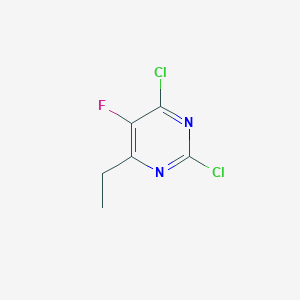

2,4-Dichloro-6-ethyl-5-fluoropyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-6-ethyl-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2FN2/c1-2-3-4(9)5(7)11-6(8)10-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOLSXIRVBOETBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC(=N1)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624760 | |

| Record name | 2,4-Dichloro-6-ethyl-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137234-85-6 | |

| Record name | 2,4-Dichloro-6-ethyl-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dichloro-6-ethyl-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichloro-6-ethyl-5-fluoropyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its structural features, including the reactive chloro groups and the fluorine substituent, make it a versatile building block for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role as a key intermediate in the production of pharmaceutical agents.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 137234-85-6 | [1] |

| Molecular Formula | C₆H₅Cl₂FN₂ | [1] |

| Molecular Weight | 195.02 g/mol | [1] |

| Appearance | White powder | [2] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be inferred from established methods for preparing similar dichloropyrimidine derivatives. A general plausible synthetic pathway is outlined below.

General Synthetic Approach

The synthesis of this compound likely involves the chlorination of a corresponding pyrimidinone precursor. A potential synthetic workflow is depicted in the following diagram.

Caption: A plausible synthetic route to the target compound.

This process would likely involve reacting 6-ethyl-5-fluorouracil with a strong chlorinating agent such as phosphorus oxychloride (POCl₃), possibly in the presence of a base or catalyst to facilitate the conversion of the hydroxyl groups to chloro groups.

Reactivity

The reactivity of this compound is primarily dictated by the two chlorine atoms attached to the pyrimidine ring. These chloro groups are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups at the 2- and 4-positions. This reactivity is the basis for its utility as a synthetic intermediate. The fluorine atom at the 5-position influences the electronic properties of the pyrimidine ring, which can affect the regioselectivity and rate of these substitution reactions.

Applications in Drug Development

The principal application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of the broad-spectrum antifungal agent, Voriconazole.[1]

Role in Voriconazole Synthesis

Voriconazole is a triazole antifungal medication used to treat serious fungal infections. The synthesis of Voriconazole involves the coupling of this compound with a substituted triazole side chain. The dichloro-pyrimidine core provides the necessary scaffold for the final drug molecule.

The following diagram illustrates the logical relationship of this compound as a key building block in the synthesis of Voriconazole.

Caption: Intermediate role in Voriconazole synthesis.

Potential for Further Drug Discovery

Beyond its role in the synthesis of Voriconazole, the this compound scaffold holds potential for the development of other novel therapeutic agents. The pyrimidine core is a common feature in many biologically active compounds, and the presence of reactive chloro groups allows for the generation of diverse chemical libraries for screening against various biological targets. Derivatives of similar dichloropyrimidines have been investigated for their potential as kinase inhibitors and for the treatment of non-small cell lung cancer, suggesting that this scaffold could be a valuable starting point for the design of new targeted therapies.[3]

Safety and Handling

As with any halogenated organic compound, this compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to work in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable chemical intermediate with a crucial role in the synthesis of the antifungal drug Voriconazole. Its reactive nature and the presence of the pyrimidine core make it an attractive scaffold for the development of new pharmaceutical compounds. While detailed public data on some of its physical properties and a specific, step-by-step synthesis protocol are limited, its importance in medicinal chemistry is well-established. Further research into the synthesis and biological activities of novel derivatives of this compound could lead to the discovery of new and improved therapeutic agents.

References

- 1. 137234-85-6|this compound|BLD Pharm [bldpharm.com]

- 2. This compound, CasNo.137234-85-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structure Elucidation of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine, a key intermediate in the synthesis of high-profile pharmaceuticals, including the antifungal agent Voriconazole.

Physicochemical Properties

This compound, with the CAS number 137234-85-6, is a halogenated pyrimidine derivative. Its key properties are summarized in the table below.[1][2]

| Property | Value |

| Molecular Formula | C₆H₅Cl₂FN₂ |

| Molecular Weight | 195.02 g/mol |

| CAS Number | 137234-85-6 |

| Appearance | White powder |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthesis Workflow

The synthesis of this compound is a multi-step process that begins with the construction of the pyrimidine core, followed by chlorination. The overall workflow is depicted below.

Experimental Protocols

Synthesis of 6-Ethyl-5-fluoropyrimidin-4-ol (Precursor)

The synthesis of the precursor, 6-ethyl-5-fluoropyrimidin-4-ol, is a critical first step. The following protocol is based on established methods for similar compounds.

Materials:

-

Ethyl fluoroacetate

-

Propionyl chloride

-

Sodium hydride (NaH) or other suitable base

-

Formamidine acetate

-

Appropriate solvents (e.g., anhydrous diethyl ether, ethanol)

Procedure:

-

Synthesis of Ethyl 2-fluoro-3-oxopentanoate: A solution of ethyl fluoroacetate in an anhydrous solvent is treated with a strong base, such as sodium hydride, to form the enolate. This is followed by the addition of propionyl chloride at a controlled temperature to yield ethyl 2-fluoro-3-oxopentanoate.

-

Cyclization to form the pyrimidine ring: The resulting ethyl 2-fluoro-3-oxopentanoate is then reacted with formamidine acetate in a suitable solvent, such as ethanol, under reflux conditions. This cyclization reaction forms the desired 6-ethyl-5-fluoropyrimidin-4-ol.

-

Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then neutralized and the product is extracted with an organic solvent. The crude product can be purified by recrystallization or column chromatography to yield pure 6-ethyl-5-fluoropyrimidin-4-ol.

Dichlorination to this compound

The conversion of 6-ethyl-5-fluoropyrimidin-4-ol to the target dichlorinated product requires a potent chlorinating agent. The following is a generalized protocol based on the chlorination of similar pyrimidine derivatives.

Materials:

-

6-Ethyl-5-fluoropyrimidin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

Phosphorus pentachloride (PCl₅) or a tertiary amine (e.g., N,N-dimethylaniline)

-

Anhydrous reaction solvent (optional)

Procedure:

-

Reaction Setup: A mixture of 6-ethyl-5-fluoropyrimidin-4-ol, phosphorus oxychloride, and a catalyst such as phosphorus pentachloride or a tertiary amine is prepared in a reaction vessel equipped with a reflux condenser and a means for stirring. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Chlorination: The reaction mixture is heated to reflux for several hours. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure. The reaction mixture is then cautiously quenched by pouring it onto crushed ice or into a cold, saturated sodium bicarbonate solution.

-

Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude this compound can then be purified by vacuum distillation or column chromatography.

Structural Elucidation Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.9 - 3.1 | Quartet (q) | 2H | -CH₂- (ethyl) |

| ~1.3 - 1.5 | Triplet (t) | 3H | -CH₃ (ethyl) |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C4 (C-Cl) |

| ~155 - 160 | C2 (C-Cl) |

| ~150 - 155 (d, ¹JCF) | C5 (C-F) |

| ~120 - 125 | C6 (C-CH₂CH₃) |

| ~25 - 30 | -CH₂- (ethyl) |

| ~10 - 15 | -CH₃ (ethyl) |

Mass Spectrometry (MS)

Expected Mass Spectrometry Data (Electron Ionization - EI):

| m/z (amu) | Interpretation |

| 194/196/198 | [M]⁺• (Molecular ion peak with characteristic isotopic pattern for two chlorines) |

| 179/181 | [M - CH₃]⁺ |

| 165/167 | [M - C₂H₅]⁺ |

| 159/161 | [M - Cl]⁺ |

Conclusion

This compound is a vital building block in medicinal chemistry. Its synthesis, while involving reactive chlorinating agents, can be achieved through a systematic two-step process starting from readily available precursors. The structural confirmation of this molecule relies on standard spectroscopic methods, with predictable patterns in NMR and mass spectrometry. This guide provides a foundational understanding for researchers and developers working with this important pharmaceutical intermediate.

References

Spectroscopic Analysis of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this document establishes a predictive framework based on the known spectroscopic data of the closely related analogue, 2,4-Dichloro-5-fluoropyrimidine. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the target molecule and provides detailed experimental protocols for acquiring such spectra.

Predicted and Analogous Spectroscopic Data

The introduction of a 6-ethyl group to the 2,4-Dichloro-5-fluoropyrimidine core is expected to introduce characteristic signals in the NMR spectra and slightly alter the fragmentation pattern in the mass spectrum. The IR spectrum is anticipated to show additional bands corresponding to the alkyl C-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would be essential for complete characterization.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for 2,4-Dichloro-5-fluoropyrimidine

| Compound | Proton | Predicted/Observed Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| This compound | -CH₂- | ~2.9 - 3.1 | Quartet (q) | ~7.5 |

| -CH₃ | ~1.3 - 1.5 | Triplet (t) | ~7.5 | |

| 2,4-Dichloro-5-fluoropyrimidine | H-6 | 8.7[1] | Doublet (d) | J(H-F) ≈ 3-4 |

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for 2,4-Dichloro-5-fluoropyrimidine

| Compound | Carbon | Predicted/Observed Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| This compound | C-2 | ~158 - 162 | Singlet |

| C-4 | ~155 - 160 | Doublet | |

| C-5 | ~140 - 145 | Doublet | |

| C-6 | ~160 - 165 | Doublet | |

| -CH₂- | ~25 - 30 | Singlet | |

| -CH₃ | ~12 - 15 | Singlet | |

| 2,4-Dichloro-5-fluoropyrimidine | C-2 | 159.5 | Not Available |

| C-4 | 157.2 | d, ¹J(C-F) = 24.5 Hz | |

| C-5 | 142.1 | d, ²J(C-F) = 270.0 Hz | |

| C-6 | 150.8 | d, ²J(C-F) = 22.0 Hz |

¹⁹F NMR Spectroscopy Prediction: For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the adjacent ethyl group and the overall electronic environment of the pyrimidine ring. Coupling to the C-5 and C-6 carbons would be observable in the ¹³C spectrum, and potentially a small through-space coupling to the ethyl protons might be detected in high-resolution ¹H NMR.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for this compound and Experimental Data for 2,4-Dichloro-5-fluoropyrimidine

| Functional Group | Predicted Wavenumber (cm⁻¹) for Target | Observed Wavenumber (cm⁻¹) for Analogue[2][3] | Vibration Type |

| C-H (Aliphatic) | 2980 - 2850 | Not Applicable | Stretching |

| C=N (pyrimidine ring) | 1600 - 1550 | ~1580, ~1540 | Stretching |

| C-Cl | 850 - 750 | ~800 | Stretching |

| C-F | 1250 - 1100 | ~1200 | Stretching |

| C-H (Aliphatic) | 1470 - 1450, 1380 - 1370 | Not Applicable | Bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Predicted Mass Spectrometry Data for this compound and Experimental Data for 2,4-Dichloro-5-fluoropyrimidine

| Ion | Predicted m/z for Target | Observed m/z for Analogue[3] | Notes |

| [M]⁺ | 194/196/198 | 166/168/170 | Molecular ion with isotopic pattern for two chlorine atoms. |

| [M-CH₃]⁺ | 179/181/183 | Not Applicable | Loss of a methyl radical. |

| [M-C₂H₅]⁺ | 165/167/169 | Not Applicable | Loss of an ethyl radical. |

| [M-Cl]⁺ | 159/161 | 131/133 | Loss of a chlorine radical. |

The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic pattern with a ratio of approximately 9:6:1.[4]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra to confirm the chemical structure.

Methodology:

-

Sample Preparation: Accurately weigh 10-20 mg of the purified compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5] Ensure the sample is fully dissolved; sonication may be used if necessary.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Typical parameters: spectral width of ~200 ppm (centered around the expected chemical shift), 64-128 scans.

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (ATR):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as Direct Infusion, Gas Chromatography (GC-MS), or Liquid Chromatography (LC-MS). For a pure, volatile compound, GC-MS is often preferred.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns.

-

Instrumentation: A mass spectrometer with a suitable mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition:

-

Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

-

For GC-MS, the spectrum is acquired as the compound elutes from the GC column.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the isotopic pattern of the molecular ion and fragment peaks to confirm the presence of chlorine atoms.

-

Identify and propose structures for the major fragment ions.

-

Visualizations

The following diagrams illustrate the experimental workflow and the structural-spectral correlations.

Caption: Experimental workflow for the spectroscopic characterization.

Caption: Structure and key predicted spectroscopic correlations.

References

The Biological Frontier of Substituted Pyrimidines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a cornerstone of nucleic acids, has emerged as a "privileged structure" in medicinal chemistry. Its inherent biological relevance and versatile chemical nature make substituted pyrimidines a fertile ground for the discovery of novel therapeutic agents. This technical guide provides a comprehensive overview of the diverse biological activities of substituted pyrimidines, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. We delve into quantitative biological data, detailed experimental methodologies, and the underlying signaling pathways to equip researchers with the knowledge to advance the development of next-generation pyrimidine-based drugs.

Anticancer Activity: Targeting the Engines of Malignancy

Substituted pyrimidines have demonstrated significant potential in oncology, with many derivatives exhibiting potent cytotoxic and antiproliferative effects across a spectrum of cancer cell lines.[1] Their mechanisms of action are diverse, frequently involving the inhibition of critical enzymes and signaling pathways that drive cancer cell proliferation and survival.

A prominent class of anticancer pyrimidines functions as kinase inhibitors.[2] By targeting kinases like Epidermal Growth Factor Receptor (EGFR), these compounds can disrupt downstream signaling cascades essential for tumor growth.[1]

Quantitative Data: Anticancer Activity of Substituted Pyrimidines

The following tables summarize the in vitro cytotoxic activity (IC50 values) of various pyrimidine derivatives against several human cancer cell lines, offering a quantitative comparison of their efficacy.

Table 1: Cytotoxic Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound | Caco-2 IC50 (µM) | A549 IC50 (µM) | HT1080 IC50 (µM) | Hela IC50 (µM) |

| 5 | High Activity | High Activity | High Activity | High Activity |

| 7 | 43.75 | 17.50 | 73.08 | 68.75 |

Data sourced from studies on purine bioisosteres. Note: "High Activity" indicates significant cytotoxicity was observed, though specific IC50 values were not provided in the source.

Table 2: Antiproliferative Activity of Indolyl-Pyrimidine Derivatives against Various Cancer Cell Lines

| Compound | MCF-7 IC50 (µM) | HepG2 IC50 (µM) | HCT-116 IC50 (µM) |

| 4g | 5.1 ± 1.14 | 5.02 ± 1.19 | 6.6 ± 1.40 |

| 4h | 6.6 ± 1.28 | 7.02 ± 0.46 | 7.5 ± 1.29 |

| 5-FU (control) | 5.38 ± 0.24 | 7.88 ± 0.2 | 5.34 ± 0.4 |

| Erlotinib (control) | 6.65 ± 0.82 | 7.49 ± 0.65 | Not Determined |

Data highlights the potent activity of indolyl-pyrimidine hybrids, with compound 4g showing efficacy comparable to or exceeding the standard chemotherapeutic 5-Fluorouracil (5-FU) and the EGFR inhibitor Erlotinib.

Signaling Pathway: EGFR Inhibition

Many pyrimidine-based anticancer agents target the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR activation triggers downstream cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival. By inhibiting EGFR, these pyrimidines can halt these pro-growth signals.

References

An In-depth Technical Guide to the Synthesis of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable synthetic pathway for 2,4-dichloro-6-ethyl-5-fluoropyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds. While the direct synthesis from 5-fluorouracil by subsequent chlorination and ethylation presents significant challenges and is not well-documented, this guide outlines a more practical and referenced multi-step approach. The synthesis commences with the formation of a 6-ethyl-5-fluoropyrimidine precursor, which is then subjected to dichlorination to yield the target molecule.

Overall Synthesis Pathway

The synthesis of this compound is achieved through a two-step process starting from ethyl 2-fluoro-3-oxopentanoate. The initial step involves the cyclization of the ketoester with formamide to construct the pyrimidine ring, yielding 6-ethyl-5-fluoropyrimidin-4(3H)-one. The subsequent step is the dichlorination of this intermediate to afford the final product.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 6-Ethyl-5-fluoropyrimidin-4(3H)-one

This procedure outlines the formation of the core pyrimidine structure.

Experimental Workflow:

Caption: Workflow for the synthesis of 6-ethyl-5-fluoropyrimidin-4(3H)-one.

Methodology:

-

A solution of ethyl 2-fluoro-3-oxovalerate (0.6 mol) in formamide (130 mL) is cooled.

-

Ammonia gas is passed through the solution until saturation is achieved (approximately 1 hour), maintaining the temperature below 50 °C.

-

Residual ammonia is removed by purging with nitrogen gas under vacuum.

-

The resulting reaction solution is added dropwise to a 30% sodium methoxide solution in methanol (450 mL) at 50 °C.

-

Volatile components are removed under vacuum.

-

The residue is taken up in water, and the pH is adjusted to 6 with hydrochloric acid.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic extracts are dried and concentrated to yield the crude product.

-

Recrystallization from cold acetone affords pure 6-ethyl-5-fluoropyrimidin-4-ol.

| Parameter | Value |

| Starting Material | Ethyl 2-fluoro-3-oxovalerate |

| Reagents | Formamide, Ammonia, Sodium Methoxide |

| Solvent | Methanol, Ethyl Acetate, Acetone |

| Reaction Temperature | 50 °C |

| pH Adjustment | 6 |

| Purification Method | Recrystallization |

| Reported Yield | 40% |

Step 2: Synthesis of this compound

This final step involves the dichlorination of the pyrimidine intermediate. The following protocol is an adaptation of known chlorination procedures for similar pyrimidine systems, modified for dichlorination.

Experimental Workflow:

Caption: Workflow for the synthesis of this compound.

Methodology:

-

6-Ethyl-5-fluoropyrimidin-4(3H)-one (1 equivalent) is suspended in dichloromethane.

-

Phosphorus oxychloride (2.5-3.0 equivalents) is added to the suspension.

-

N,N-Diisopropylethylamine (DIPEA) (2.5-3.0 equivalents) is added dropwise to the mixture at 0 °C.

-

The reaction mixture is heated to reflux and maintained for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, the reaction mixture is cooled to room temperature and slowly poured into ice water.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.

| Parameter | Value |

| Starting Material | 6-Ethyl-5-fluoropyrimidin-4(3H)-one |

| Reagents | Phosphorus Oxychloride, N,N-Diisopropylethylamine |

| Solvent | Dichloromethane |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Purification Method | Column Chromatography |

Alternative Initial Step: Synthesis of the Intermediate 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil

For contexts where the synthesis must initiate from 5-fluorouracil, the first step would be the synthesis of 2,4-dichloro-5-fluoropyrimidine. However, the subsequent ethylation at the 6-position is not a straightforward or commonly reported reaction.

Experimental Protocol for 2,4-Dichloro-5-fluoropyrimidine:

A mixture of 5-fluorouracil (1 equivalent) and phosphorus oxychloride (10 equivalents) is treated with N,N-dimethylaniline (1.5 equivalents). The reaction mixture is heated to 114 °C for 2 hours.[1] Following workup, 2,4-dichloro-5-fluoropyrimidine can be obtained in high yield.[1]

| Parameter | Value | Reference |

| Starting Material | 5-Fluorouracil | [1] |

| Reagents | Phosphorus Oxychloride, N,N-dimethylaniline | [1] |

| Molar Ratio (5-FU:POCl3:DMA) | 1 : 10 : 1.5 | [1] |

| Reaction Temperature | 114 °C | [1] |

| Reaction Time | 2 hours | [1] |

| Reported Yield | 92.2% | [1] |

Conclusion

This guide provides a detailed and practical synthetic route to this compound. The presented pathway, commencing with the synthesis of a 6-ethyl-5-fluoropyrimidine precursor followed by dichlorination, is a more robust and referenced approach than the direct functionalization of 5-fluorouracil. The provided experimental protocols and data offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis.

References

The Synthetic Versatility of Dichlorinated Fluoropyrimidines: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reactivity of dichlorinated fluoropyrimidines, crucial intermediates in the synthesis of a wide array of biologically active molecules. Their unique electronic properties and differential reactivity of the chlorine substituents make them privileged scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapies. This document outlines their synthesis, key reactions, and provides detailed experimental protocols and data to facilitate their application in drug discovery programs.

Core Synthesis of Dichlorinated Fluoropyrimidines

The most common dichlorinated fluoropyrimidine, 2,4-dichloro-5-fluoropyrimidine, is typically synthesized from 5-fluorouracil. This transformation is a critical first step in many synthetic routes and can be achieved in high yields.

A prevalent method involves the reaction of 5-fluorouracil with phosphorus oxychloride (POCl₃) in the presence of an acid acceptor like N,N-dimethylaniline (DMA).[1][2] Another approach utilizes triphosgene with a tertiary amine catalyst.[3] These methods provide the dichlorinated scaffold ready for subsequent functionalization.

Experimental Workflow: Synthesis of 2,4-dichloro-5-fluoropyrimidine

References

The Pyrimidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide on the Discovery of Novel Pyrimidine Derivatives for Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine nucleus, a six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block of life, forming the core structure of nucleobases such as cytosine, thymine, and uracil in DNA and RNA.[1] This inherent biological relevance has established pyrimidine as a "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to form key interactions with a multitude of biological targets have led to the development of a vast array of therapeutic agents.[2][3] Pyrimidine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, neuroprotective, and cardiovascular effects.[1][4][5] This guide provides a comprehensive overview of the recent discoveries in the field, focusing on the synthesis, biological evaluation, and structure-activity relationships of novel pyrimidine derivatives.

Synthetic Strategies for Pyrimidine Derivatives

The synthetic accessibility of the pyrimidine core allows for extensive chemical modification, enabling the creation of diverse compound libraries for drug discovery. Several robust synthetic methodologies are commonly employed.

Claisen-Schmidt Condensation and Cyclization

A prevalent method involves an initial Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone). This intermediate is then cyclized with an amidine-containing compound, such as guanidine or thiourea, to construct the pyrimidine ring.[6][7]

Multi-Component Reactions

One-pot, multi-component reactions are highly efficient for generating structural complexity in a single step. For instance, the Biginelli reaction and its variations allow for the synthesis of dihydropyrimidines from an aldehyde, a β-ketoester, and urea or thiourea.[8] Other methods involve the reaction of ketones, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and ammonium acetate to yield a variety of substituted pyrimidines.[9]

Nucleophilic Substitution

Functionalization of a pre-formed pyrimidine ring is a key strategy. Using reactive intermediates like 2-(chloromethyl)pyrimidine, various nucleophiles (amines, thiols, phenols) can be introduced to generate a diverse range of 2-substituted derivatives.[10]

Therapeutic Applications and Biological Activities

The therapeutic potential of pyrimidine derivatives is vast, with compounds being developed for a wide range of diseases.

Anticancer Activity

Pyrimidine derivatives are particularly prominent in oncology, often functioning as protein kinase inhibitors.[11] They can target critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.

-

EGFR/HER2 Inhibition: Certain pyrimidine-based compounds have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are key drivers in various cancers, including breast and lung cancer.[2]

-

Kinase Inhibition: The pyrimidine scaffold serves as an excellent ATP-mimetic, capable of binding to the hinge region of kinase active sites.[12] This has led to the development of inhibitors for numerous kinases, including Anaplastic Lymphoma Kinase (ALK), Focal Adhesion Kinase (FAK), and Cyclin-Dependent Kinases (CDKs).[2][13]

-

Covalent Inhibition: Novel strategies include the design of pyrimidine derivatives that act as covalent inhibitors, forming an irreversible bond with the target protein. For example, 2-chloro-5-nitropyrimidine has been used as an electrophilic "warhead" to target cysteine residues in enzymes like Pin1, a peptidyl-prolyl isomerase implicated in cancer.[14]

Table 1: Anticancer Activity of Novel Pyrimidine Derivatives

| Compound | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 2d | Cytotoxic | A549 (Lung) | < 50 | [6] |

| Compound 18a | Bone Anabolic Agent (BMP2/SMAD1 pathway) | N/A (In vitro efficacy at 1 pM) | N/A | [7] |

| LPX-16j Derivative (5a) | Antitubercular (SAR study) | H37Ra (M. tuberculosis) | MIC: 4.0 µg/mL | [15] |

| Compound 4a | Covalent Pin1 Inhibitor | N/A (Biochemical assay) | 11.55 | [14] |

| Compound 6a | Covalent Pin1 Inhibitor | N/A (Biochemical assay) | 3.15 | [14] |

Antimicrobial Activity

With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed. Pyrimidine derivatives have shown significant promise in this area.[16]

-

Antibacterial Agents: Synthesized pyrimidines have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[17][18] Some derivatives are believed to exert their effect by inhibiting essential enzymes like dihydrofolate reductase (DHFR).[19]

-

Antifungal Agents: Certain compounds have also shown efficacy against fungal pathogens like Candida albicans.[17]

Table 2: Antimicrobial Activity of Novel Pyrimidine Derivatives

| Compound | Target Organism(s) | Activity (MIC or Inhibition Zone) | Reference |

| Compound 2a, 3a, 3b, 3c, 4a, 4b | E. coli, B. subtilis | Active (Disk-diffusion method) | [17] |

| Compound 3c | C. albicans | Active (Disk-diffusion method) | [17] |

| Compound 7c | S. aureus, E. coli, C. albicans | MIC: 2.4 µmol/L | [19] |

| Thiazolo[5,4-d]pyrimidines | S. pyogenes, S. aureus, B. subtilis, E. coli | Active (Cup-plate method) | [20] |

Antiviral Activity

The pyrimidine core is found in several established antiviral drugs, and research continues to yield new candidates.[21][22]

-

HIV Inhibitors: Researchers have focused on developing pyrimidine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) to combat HIV, including drug-resistant strains.[21][23]

-

Broad-Spectrum Antivirals: Some pyrimido[4,5-d]pyrimidines have shown remarkable efficacy against human coronavirus 229E (HCoV-229E), highlighting their potential as a framework for novel antiviral agents.[24]

Table 3: Antiviral Activity of Novel Pyrimidine Derivatives

| Compound | Target Virus | Activity (EC50) | Reference |

| Compound 48 | HIV-1 (Wild Type & Resistant Mutants) | 3.43–11.8 nM | [21] |

| Compound 7a, 7b, 7f | Human Coronavirus 229E (HCoV-229E) | Remarkable Efficacy | [24] |

Neuroprotective and CNS Activity

Pyrimidine derivatives are being explored for the treatment of neurodegenerative diseases and other central nervous system (CNS) disorders.[25][26]

-

Neuroprotection: Certain derivatives have shown the ability to protect neuronal cells from oxidative stress and endoplasmic reticulum (ER) stress.[27][28] Some compounds act by restoring the activity of mitochondrial respiratory chain complexes under ischemic conditions.[29][30]

-

Anticonvulsant Activity: Novel pyrimidine-based compounds have been identified as potent inhibitors of voltage-gated sodium channels (e.g., Nav1.2), demonstrating robust antiepileptic activity in animal models.[31][32]

Table 4: Neuroprotective and Anticonvulsant Activity of Pyrimidine Derivatives

| Compound | Activity | Model | Efficacy | Reference | | :--- | :--- | :--- | :--- | | Compound 14 | Nav1.2 Inhibitor / Anticonvulsant | Maximal Electroshock (MES) test | ED50: 3.2 mg/kg |[31][32] | | Compound 35 | Nav1.2 Inhibitor / Anticonvulsant | Maximal Electroshock (MES) test | ED50: 11.1 mg/kg |[31][32] | | Compound 4g, 4i, 4j | Neuroprotective / Antioxidant | H2O2-induced cell death in SH-SY5Y cells | Promising |[28] | | Triazole-Pyrimidine Hybrids (ZA4, ZA5) | Neuroprotective against ER stress | Tunicamycin-induced stress in SH-SY5Y cells | Recovery up to ~89% |[27] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems and experimental processes is crucial for understanding the mechanism and development of these compounds.

Signaling Pathway Example: BMP2/SMAD1 in Osteogenesis

Certain pyrimidine derivatives have been identified as potent bone anabolic agents that promote osteogenesis. They function by activating the Bone Morphogenetic Protein 2 (BMP2) signaling pathway.

Caption: BMP2/SMAD1 signaling pathway activated by a pyrimidine derivative to promote osteogenesis.[7]

General Experimental Workflow for Synthesis and Evaluation

The discovery process for novel pyrimidine derivatives typically follows a structured workflow from chemical synthesis to biological validation.

Caption: General workflow for the discovery and development of novel pyrimidine-based drug candidates.

Key Experimental Protocols

Reproducibility is paramount in medicinal chemistry. The following are detailed methodologies for key experiments commonly cited in the discovery of pyrimidine derivatives.

Protocol 1: General Synthesis of Pyrido[2,3-d]pyrimidines[6]

-

Synthesis of α,β-Unsaturated Ketones (Chalcones):

-

Dissolve an appropriately substituted ketone and an appropriately substituted aldehyde in absolute ethanol.

-

Cool the mixture to 0 °C.

-

Add aqueous KOH (40% w/v) dropwise while stirring.

-

Continue stirring at 0 °C for 3 hours.

-

Pour the reaction mixture into ice water and collect the precipitate.

-

Recrystallize the crude product from ethanol to yield the pure chalcone.

-

-

Synthesis of Pyrimidine Derivatives:

-

Add the synthesized α,β-unsaturated ketone and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate to glacial acetic acid.

-

Reflux the mixture at 118 °C for 96 hours.

-

After cooling, pour the mixture into water and neutralize with a suitable base.

-

Collect the resulting solid by filtration.

-

Purify the final product by column chromatography or recrystallization from ethanol or ethyl acetate.

-

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Disk-Diffusion Method)[17]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus, C. albicans) in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly streak the microbial inoculum across the entire surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.

-

Disk Application:

-

Dissolve the synthesized pyrimidine compounds in a suitable solvent (e.g., DMSO) to a known concentration.

-

Impregnate sterile paper disks (6 mm in diameter) with a defined volume of the compound solution.

-

Place the impregnated disks, along with standard antibiotic disks (e.g., Ampicillin, Nystatin) and a solvent control disk, onto the surface of the inoculated agar plate.

-

-

Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or at 28-30 °C for 48 hours for fungi.

-

Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone diameter indicates greater antimicrobial activity.

Protocol 3: MTT Cell Viability Assay[6][33]

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of approximately 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37 °C.

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the purple formazan crystals formed by viable cells.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Outlook

The pyrimidine scaffold continues to be a highly productive and versatile platform in the quest for novel therapeutics.[3] Its synthetic tractability and ability to interact with a diverse range of biological targets ensure its continued relevance in drug discovery.[1][33] Current research highlights a trend towards developing highly selective kinase inhibitors, dual-target agents to overcome drug resistance, and compounds with novel mechanisms of action for challenging diseases like neurodegeneration and viral infections.[22][34] As our understanding of the molecular basis of disease deepens, the rational design of sophisticated pyrimidine derivatives, aided by computational modeling and advanced screening techniques, will undoubtedly lead to the development of next-generation medicines with improved efficacy and safety profiles.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. heteroletters.org [heteroletters.org]

- 9. Pyrimidine synthesis [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of Novel Pyrimidine Derivatives as Human Pin1 Covalent Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. wjarr.com [wjarr.com]

- 19. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. eurekaselect.com [eurekaselect.com]

- 23. gsconlinepress.com [gsconlinepress.com]

- 24. mdpi.com [mdpi.com]

- 25. Recent Advances in the Development of Pyrimidine-based CNS Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. benthamdirect.com [benthamdirect.com]

- 27. Synthesis and Pharmacological Evaluation of Novel Triazole-Pyrimidine Hybrids as Potential Neuroprotective and Anti-neuroinflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. [Neuroprotective potential of pyrimidine-4-H1-OHa derivatives in experimental cerebral ischemia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. pubs.acs.org [pubs.acs.org]

- 32. Discovery of Novel Pyrimidine-Based Derivatives as Nav1.2 Inhibitors with Efficacy in Mouse Models of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Dichloro-6-ethyl-5-fluoropyrimidine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dichloro-6-ethyl-5-fluoropyrimidine, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the broad-spectrum antifungal agent Voriconazole. This document details its synthesis, physicochemical properties, and the biological activity of its derivatives, offering valuable insights for researchers and professionals in drug development and medicinal chemistry.

Chemical Properties and Synthesis

This compound is a halogenated pyrimidine derivative with the molecular formula C₆H₅Cl₂FN₂. The presence of two chlorine atoms, a fluorine atom, and an ethyl group on the pyrimidine ring imparts unique reactivity, making it a versatile building block in organic synthesis.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₅Cl₂FN₂ |

| Molecular Weight | 195.02 g/mol |

| Appearance | Not explicitly stated in literature, likely a solid or oil |

| CAS Number | 137234-85-6 |

Synthesis of this compound

The synthesis of the 6-ethyl-5-fluorouracil core can be achieved through the condensation of a β-ketoester with urea or a related derivative. A key intermediate for this is ethyl 2-fluoro-3-oxopentanoate.

Experimental Protocol: Synthesis of 6-ethyl-5-fluoro-4-hydroxy pyrimidine (a precursor to 6-ethyl-5-fluorouracil)

This protocol is based on the synthesis of a closely related precursor.

-

Synthesis of Ethyl 2-fluoro-3-oxopentanoate: Under a nitrogen atmosphere, sodium hydride is added to a suitable solvent such as isopropyl ether. Ethyl fluoroacetate is then added dropwise, followed by the dropwise addition of propionyl chloride at 0°C. The reaction is stirred for approximately 12 hours at 0-5°C.[1]

-

Cyclization with Formamidine Acetate: The resulting ethyl 2-fluoro-3-oxopentanoate is reacted with formamidine acetate in the presence of a base like sodium methoxide in methanol. The reaction mixture is stirred for an extended period (e.g., 24 hours) at room temperature. After neutralization with acetic acid, the product, 6-ethyl-5-fluoro-4-hydroxy pyrimidine, can be isolated and purified.[2][3]

The 6-ethyl-5-fluoro-4-hydroxy pyrimidine can then be converted to 6-ethyl-5-fluorouracil through standard methods.

The conversion of 6-ethyl-5-fluorouracil to this compound involves the replacement of the hydroxyl groups with chlorine atoms. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).

Experimental Protocol: General Chlorination of Uracil Derivatives

This is a general procedure based on the chlorination of similar uracil compounds.

-

Reaction Setup: 6-Ethyl-5-fluorouracil is suspended in an excess of phosphorus oxychloride (POCl₃). A tertiary amine, such as N,N-dimethylaniline, is often added as a catalyst or acid scavenger.[4]

-

Reaction Conditions: The reaction mixture is heated to reflux (around 100-115°C) for several hours (e.g., 2-4 hours) until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).[4]

-

Work-up and Purification: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched with ice-water. The product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with a dilute base (e.g., sodium bicarbonate solution) and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is evaporated. The crude product can be purified by column chromatography or distillation.

The following diagram illustrates a potential workflow for the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The spectrum would likely show a quartet for the methylene protons (-CH₂-) of the ethyl group, coupled to the methyl protons, and a triplet for the methyl protons (-CH₃). The chemical shifts would be influenced by the electron-withdrawing pyrimidine ring.

-

¹³C NMR: The spectrum would display distinct signals for the two carbons of the ethyl group and the four carbons of the pyrimidine ring. The chemical shifts of the ring carbons would be significantly affected by the electronegative chlorine and fluorine substituents.

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, characteristic isotopic peaks at M+2 and M+4 would be observed, with a relative intensity ratio of approximately 9:6:1, which is a hallmark of dichlorinated compounds.[5] Fragmentation patterns would likely involve the loss of the ethyl group, chlorine atoms, and potentially cleavage of the pyrimidine ring.[6][7]

Applications in Drug Development

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of the triazole antifungal agent, Voriconazole .

Role in Voriconazole Synthesis

In the synthesis of Voriconazole, this compound undergoes a key coupling reaction with a chiral side chain. The two chlorine atoms on the pyrimidine ring provide reactive sites for sequential nucleophilic substitution, allowing for the construction of the final drug molecule.[8]

The following diagram illustrates the logical relationship of this compound as a key building block in the synthesis of Voriconazole.

Caption: Role as a key intermediate in Voriconazole synthesis.

Biological Activity of Voriconazole

Voriconazole exhibits broad-spectrum activity against a wide range of fungal pathogens, including species of Aspergillus and Candida.

Table of In Vitro Antifungal Activity of Voriconazole (MIC Values)

| Fungal Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Aspergillus fumigatus | 0.5 | 1 | [9] |

| Aspergillus flavus | 0.5 | 1 | [9] |

| Aspergillus niger | 1 | 2 | [9] |

| Aspergillus terreus | 0.25 | 1 | [9] |

| Candida albicans | ≤0.03 | 0.06 | [10] |

| Candida glabrata | 0.06 | 0.5 | [10] |

| Candida parapsilosis | ≤0.03 | 0.06 | [10] |

| Candida tropicalis | ≤0.03 | 0.06 | [10] |

| Candida krusei | 0.125 | 0.25 | [10] |

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Mechanism of Action of Voriconazole

Voriconazole, and other triazole antifungals, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51) . This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. This disruption of membrane integrity and function ultimately results in the inhibition of fungal growth and cell death.

Table of Voriconazole IC₅₀ Values against Lanosterol 14α-Demethylase (CYP51)

| Organism | IC₅₀ (µM) | Reference(s) |

| Candida albicans | 0.056 | [11] |

| Homo sapiens | ~2.3 | [11] |

IC₅₀ is the half-maximal inhibitory concentration.

The following diagram illustrates the signaling pathway of Voriconazole's mechanism of action.

Caption: Mechanism of action of Voriconazole.

Conclusion

This compound is a valuable and highly functionalized building block in medicinal chemistry. Its primary importance lies in its role as a key intermediate in the synthesis of Voriconazole, a potent antifungal agent. Understanding the synthesis and reactivity of this pyrimidine derivative is crucial for the development of efficient and scalable manufacturing processes for this important drug. Further research into the synthesis of other novel derivatives based on this core structure may lead to the discovery of new therapeutic agents with a range of biological activities.

References

- 1. article.sapub.org [article.sapub.org]

- 2. CN102060784A - Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Google Patents [patents.google.com]

- 3. Method for synthesizing 6-ethyl-5-fluoro-4-hydroxy pyrimidine and intermediate thereof - Eureka | Patsnap [eureka.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US20190002440A1 - Voriconazole intermediate and voriconazole synthesis method - Google Patents [patents.google.com]

- 9. 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 [chemicalbook.com]

- 10. US8575344B2 - Process for preparing voriconazole by using new intermediates - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

Fluorinated Pyrimidines: A Comprehensive Technical Guide to their Physical and Chemical Properties for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of key fluorinated pyrimidines used in medicine: 5-Fluorouracil (5-FU), Flucytosine (5-FC), and Capecitabine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to Fluorinated Pyrimidines

Fluorinated pyrimidines are a class of synthetic antimetabolite drugs that play a crucial role in the treatment of various cancers and fungal infections.[1][2][3][4] By mimicking the natural pyrimidine bases uracil and cytosine, these compounds interfere with essential cellular processes, leading to the inhibition of cell growth and proliferation. The introduction of a fluorine atom into the pyrimidine ring significantly alters the molecule's electronic properties, enhancing its therapeutic efficacy.[5] This guide will focus on three clinically significant fluorinated pyrimidines: 5-Fluorouracil, the cornerstone of many chemotherapy regimens; Flucytosine, an antifungal agent; and Capecitabine, an orally administered prodrug of 5-Fluorouracil.

Physicochemical Properties

The physicochemical properties of fluorinated pyrimidines are critical determinants of their absorption, distribution, metabolism, excretion (ADME), and ultimately, their therapeutic efficacy and toxicity profiles. Key parameters such as acid dissociation constant (pKa), lipophilicity (logP), solubility, and melting point are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of 5-Fluorouracil

| Property | Value | Reference(s) |

| IUPAC Name | 5-fluoro-1H-pyrimidine-2,4-dione | [4] |

| Molecular Formula | C₄H₃FN₂O₂ | [6][7] |

| Molecular Weight | 130.08 g/mol | [6] |

| Melting Point | 282-283 °C (decomposes) | [6][8][9] |

| pKa | 8.0 ± 0.1 | [5][10] |

| logP | -0.89 | [8] |

| Water Solubility | 12.2 g/L (20 °C) | [9][11] |

Table 2: Physicochemical Properties of Flucytosine

| Property | Value | Reference(s) |

| IUPAC Name | 4-amino-5-fluoro-1,2-dihydropyrimidin-2-one | [3] |

| Molecular Formula | C₄H₄FN₃O | [12][13] |

| Molecular Weight | 129.09 g/mol | [12][13] |

| Melting Point | 295-297 °C (decomposes) | [3][12][14] |

| pKa | 3.26 | [14] |

| logP | -1.1 | [12] |

| Water Solubility | 1.5 g/100 mL (25 °C) | [2][14] |

Table 3: Physicochemical Properties of Capecitabine

| Property | Value | Reference(s) |

| IUPAC Name | pentyl N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxopyrimidin-4-yl]carbamate | [1] |

| Molecular Formula | C₁₅H₂₂FN₃O₆ | [1][15] |

| Molecular Weight | 359.35 g/mol | [1][15] |

| Melting Point | 110-121 °C | [1][16][17] |

| pKa | ~1.9 (amide) | [1] |

| logP | 0.4 | [1][18] |

| Water Solubility | 26 mg/mL (20 °C) | [1][16][19] |

Chemical Properties and Spectroscopic Analysis

Infrared (IR) Spectroscopy

The IR spectrum of 5-Fluorouracil exhibits characteristic absorption bands corresponding to its functional groups. A broad band is typically observed in the 3000-3500 cm⁻¹ region, which is attributed to N-H stretching vibrations. The C=O stretching vibrations are prominent around 1700-1650 cm⁻¹. Specifically, conjugated carbonyl stretching appears at approximately 1655–1670 cm⁻¹, while non-conjugated carbonyl stretching is observed near 1695 cm⁻¹.

Mass Spectrometry (MS)

The fragmentation of fluorinated pyrimidines under mass spectrometry provides valuable structural information. For Capecitabine , the precursor ion [M+H]⁺ has an m/z of 360.1. A major product ion is observed at m/z 244.4, corresponding to the loss of the pentylcarbamate side chain.[20]

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful technique for studying fluorinated compounds. The chemical shifts are sensitive to the local electronic environment of the fluorine atom. For fluorinated pyrimidines, the ¹⁹F chemical shift can provide insights into intermolecular interactions and metabolic transformations. The chemical shift ranges for fluorine in different environments are broad, which often allows for clear signal separation.

Biological Activity and Mechanism of Action

The primary mechanism of action of these fluorinated pyrimidines involves the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.

5-Fluorouracil (5-FU)

5-FU exerts its cytotoxic effects through multiple mechanisms:

-

Inhibition of Thymidylate Synthase: Intracellularly, 5-FU is converted to 5-fluoro-2'-deoxyuridine monophosphate (FdUMP). FdUMP forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, blocking the synthesis of dTMP and leading to "thymineless death" in rapidly dividing cancer cells.

-

Incorporation into RNA: 5-FU can also be converted to 5-fluorouridine triphosphate (FUTP), which is incorporated into RNA in place of uridine triphosphate. This disrupts RNA processing and function.

-

Incorporation into DNA: 5-fluoro-2'-deoxyuridine triphosphate (FdUTP), another metabolite of 5-FU, can be incorporated into DNA, leading to DNA damage and apoptosis.

The metabolic activation and catabolism of 5-FU is a complex process involving several enzymes. Dihydropyrimidine dehydrogenase (DPD) is the rate-limiting enzyme in the catabolism of 5-FU.

Flucytosine (5-FC)

Flucytosine is an antifungal prodrug. In susceptible fungal cells, it is converted to 5-FU by the enzyme cytosine deaminase. Subsequently, 5-FU follows the same metabolic and cytotoxic pathways as described above, ultimately disrupting fungal DNA and RNA synthesis. Mammalian cells have low levels of cytosine deaminase, which accounts for the selective toxicity of flucytosine towards fungi.[2]

Capecitabine

Capecitabine is an oral fluoropyrimidine carbamate that is converted to 5-FU through a three-step enzymatic cascade. This conversion occurs preferentially in tumor tissue due to the higher concentration of the enzyme thymidine phosphorylase in cancer cells, leading to a more targeted delivery of 5-FU and potentially reduced systemic toxicity.

Table 4: In Vitro Activity of Fluorinated Pyrimidines (IC₅₀ Values)

| Compound | Cell Line/Organism | IC₅₀ | Reference(s) |

| Capecitabine | 4T1 (Breast Cancer) | 1700 µM (48 hr) | |

| HCT116 (Colon Cancer) | 2850 µM (24 hr) | ||

| HT29 (Colon Cancer) | 1590 µM (24 hr) | ||

| SW620 (Colon Cancer) | 4190 µM (24 hr) | ||

| COLO205 (Colon Cancer) | 863 µM (24 hr) |

Experimental Protocols

Synthesis of 5-Fluorouracil (Illustrative Method)

A common laboratory-scale synthesis of 5-Fluorouracil involves the fluorination of uracil. The following is a generalized procedure and should be adapted and optimized based on specific laboratory conditions and safety protocols.

Materials:

-

Uracil

-

Trifluoromethyl hypofluorite (CF₃OF) or other suitable fluorinating agent

-

Anhydrous solvent (e.g., trifluoroacetic acid)

-

Stirring apparatus

-

Reaction vessel suitable for handling corrosive reagents

-

Purification setup (e.g., recrystallization apparatus)

Procedure:

-

Dissolve uracil in the anhydrous solvent in the reaction vessel under an inert atmosphere.

-

Cool the solution to the desired reaction temperature (e.g., -78 °C).

-

Slowly bubble the fluorinating agent (e.g., a dilute stream of CF₃OF in nitrogen) through the stirred solution.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or ¹⁹F NMR).

-

Once the reaction is complete, quench any excess fluorinating agent.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., water or ethanol) to obtain pure 5-Fluorouracil.

Quantification of 5-Fluorouracil in Plasma using UPLC-MS/MS

This protocol outlines a general procedure for the determination of 5-FU concentrations in plasma samples.

Materials and Reagents:

-

Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS)

-

C18 reversed-phase column

-

Plasma samples

-

5-Fluorouracil standard

-

Internal standard (e.g., ⁵-Fluorouracil-¹³C,¹⁵N₂)

-

Acetonitrile, methanol, and formic acid (LC-MS grade)

-

Protein precipitation agent (e.g., trichloroacetic acid or cold acetonitrile)

-

Centrifuge

-

Autosampler vials

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a known volume of plasma (e.g., 100 µL), add the internal standard solution.

-

Precipitate proteins by adding a protein precipitation agent, vortex, and centrifuge at high speed.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and transfer to an autosampler vial.

-

-

UPLC-MS/MS Analysis:

-

Set up the UPLC system with a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Equilibrate the C18 column.

-

Inject the prepared sample.

-

Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for 5-FU and the internal standard in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Integrate the peak areas for 5-FU and the internal standard.

-

Calculate the peak area ratio.

-

Construct a calibration curve using known concentrations of 5-FU standards.

-

Determine the concentration of 5-FU in the plasma samples by interpolating from the calibration curve.

-

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of the clinically important fluorinated pyrimidines: 5-Fluorouracil, Flucytosine, and Capecitabine. The tabulated physicochemical data, along with the descriptions of their spectroscopic characteristics, biological activities, and mechanisms of action, offer a valuable resource for researchers and drug development professionals. The inclusion of illustrative experimental protocols and workflow diagrams aims to provide practical insights for laboratory work. A thorough understanding of these fundamental properties is essential for the rational design of new analogues, the development of improved drug delivery systems, and the optimization of therapeutic strategies involving this important class of compounds.

References

- 1. Capecitabine | C15H22FN3O6 | CID 60953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Flucytosine | 2022-85-7 | Benchchem [benchchem.com]

- 3. Flucytosine - Wikipedia [en.wikipedia.org]

- 4. Fluorouracil - Wikipedia [en.wikipedia.org]

- 5. 5-Fluorouracil—Complete Insight into Its Neutral and Ionised Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. caymanchem.com [caymanchem.com]

- 8. 5-Fluorouracil | C4H3FN2O2 | CID 3385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. 5-Fluorouracil | 51-21-8 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Flucytosine | C4H4FN3O | CID 3366 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. FLUCYTOSINE USP - PCCA [pccarx.com]

- 14. Flucytosine [drugfuture.com]

- 15. Capecitabine [drugfuture.com]

- 16. Capecitabine CAS 154361-50-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 17. files01.core.ac.uk [files01.core.ac.uk]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. researchgate.net [researchgate.net]

- 20. In vitro anti-proliferative effect of capecitabine (Xeloda) combined with mocetinostat (MGCD0103) in 4T1 breast cancer cell line by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4-Dichloro-6-ethyl-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, two-step protocol for the synthesis of 2,4-dichloro-6-ethyl-5-fluoropyrimidine, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocol is based on established chemical transformations and provides detailed experimental procedures, quantitative data, and a visual workflow.

Introduction

This compound is a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors and antifungal agents. Its substituted pyrimidine core allows for selective functionalization at the 2- and 4-positions, making it a versatile intermediate for creating diverse compound libraries. The following protocol details a reliable synthesis route starting from commercially available precursors.

Overall Synthesis Workflow

The synthesis of this compound is achieved in two primary steps:

-

Step 1: Synthesis of 6-Ethyl-5-fluoropyrimidin-4-ol: This step involves the cyclization of methyl 2-fluoro-3-oxovalerate with formamide in the presence of a base to form the pyrimidinone ring.

-

Step 2: Dichlorination of 6-Ethyl-5-fluoropyrimidin-4-ol: The intermediate is then subjected to chlorination using a strong chlorinating agent, such as phosphorus oxychloride, to yield the final product.

Caption: Overall workflow for the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 6-Ethyl-5-fluoropyrimidin-4-ol

This protocol is adapted from a method utilizing formamide for the cyclization step.[1]

Materials:

-

Methyl 2-fluoro-3-oxovalerate

-

Formamide

-

Ammonia gas

-

30% Sodium methoxide in methanol solution

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Acetone

-

Deionized water

Procedure:

-

Pass ammonia gas through a solution of methyl 2-fluoro-3-oxovalerate (0.6 mol) in formamide (130 mL) with cooling to maintain a temperature below 50 °C. Continue the gas flow for approximately 1 hour or until the solution is saturated.

-

Remove residual ammonia by purging with nitrogen gas and applying a vacuum.

-

Add an additional 50 mL of formamide to the reaction mixture.

-

In a separate flask, prepare a 30% sodium methoxide solution in methanol (450 mL).

-

Slowly add the reaction mixture dropwise to the sodium methoxide solution while maintaining the temperature at 50 °C.

-

Heat the resulting mixture at 50 °C for 3 hours.

-

After the reaction is complete, remove the volatile components under reduced pressure.

-

Add water to the residue and adjust the pH to 6 with hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts and evaporate the solvent to yield the crude product.

-

Recrystallize the crude product from cold acetone to obtain pure 6-ethyl-5-fluoropyrimidin-4-ol.

Quantitative Data for Step 1

| Parameter | Value | Reference |

| Starting Material | Methyl 2-fluoro-3-oxovalerate (88.9 g, 0.6 mol) | [1] |

| Yield (Crude) | 43.5 g | [1] |

| Yield (Recrystallized) | 34.8 g (40%) | [1] |

| Melting Point | 120-126 °C | [1] |

Step 2: Synthesis of this compound

This protocol is a generalized procedure based on the standard chlorination of uracil and hydroxypyrimidine derivatives using phosphorus oxychloride.

Materials:

-

6-Ethyl-5-fluoropyrimidin-4-ol

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline (DMA)

-

Dichloromethane (DCM)

-

Ice

-

Deionized water

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flask equipped with a reflux condenser and a dropping funnel, suspend 6-ethyl-5-fluoropyrimidin-4-ol (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).

-

Slowly add N,N-dimethylaniline (1.5-2.0 eq) to the stirred suspension.

-

Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly and carefully pour the cooled reaction mixture onto crushed ice or into ice-cold water with vigorous stirring to quench the excess POCl₃. This step is highly exothermic and should be performed in a well-ventilated fume hood.

-

Extract the aqueous mixture with dichloromethane (3 x volume).

-

Combine the organic layers and wash sequentially with deionized water and a 5% sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography if necessary.

Expected Quantitative Data for Step 2

| Parameter | Expected Value | Notes |

| Starting Material | 6-Ethyl-5-fluoropyrimidin-4-ol | - |

| Yield | 80-95% | Yields for similar chlorinations are typically high. |

| Purity (Crude) | >90% | Dependent on work-up efficiency. |

| Appearance | Oily liquid or low-melting solid | Based on similar dichloropyrimidines. |

Safety Precautions

-

Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses).

-

The quenching of POCl₃ is a highly exothermic process. Ensure slow addition to ice/water with efficient cooling and stirring.

-

Ammonia gas is toxic and corrosive. Use in a well-ventilated area.

-

Sodium methoxide is corrosive and flammable. Handle with care.

-

All reactions should be performed in a well-ventilated fume hood.

This protocol provides a robust and reproducible method for the synthesis of this compound, suitable for use in research and development settings.

References

Application Notes and Protocols: 2,4-Dichloro-6-ethyl-5-fluoropyrimidine as a Key Intermediate for Voriconazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of pyrimidine intermediates, particularly focusing on the pathway involving 2,4-dichloro-6-ethyl-5-fluoropyrimidine and its derivatives, in the production of the broad-spectrum antifungal agent, Voriconazole. The following sections detail the synthetic route, experimental protocols, and key data to support research and development in antifungal drug manufacturing.

Introduction